Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three methoxy groups and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable thiophene precursor with a methoxy-substituted benzaldehyde, followed by esterification. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for thiophene derivatives . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of methoxy groups and the carboxylate ester group allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and the carboxylate ester group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of methoxy groups.
Methyl 3,5-dimethoxybenzo[b]thiophene-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
Uniqueness
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of three methoxy groups and a carboxylate ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
26759-49-9 |
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Molecular Formula |
C13H14O5S |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
methyl 3,5,6-trimethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H14O5S/c1-15-8-5-7-10(6-9(8)16-2)19-12(11(7)17-3)13(14)18-4/h5-6H,1-4H3 |
InChI Key |
ODZIMFDGNPPJMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)OC)OC |
Origin of Product |
United States |
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